4-Pentylphenyl 4-propylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-pentylphenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBFPAKRCJNBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068570 | |

| Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50649-60-0 | |

| Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50649-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050649600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-propyl-, 4-pentylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenyl 4-propylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Pentylphenyl 4-propylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSH7XXL3AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Pentylphenyl 4-propylbenzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 4-Pentylphenyl 4-propylbenzoate, a nematic liquid crystal. The information is curated for professionals in research and development.

Chemical Structure and Identification

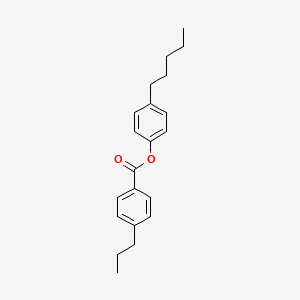

This compound is an organic compound classified as a phenyl ester. Its molecular structure consists of a 4-pentylphenyl group connected via an ester linkage to a 4-propylbenzoyl group.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 50649-60-0[1] |

| Molecular Formula | C21H26O2 |

| Molecular Weight | 310.43 g/mol |

| SMILES | CCCCCc1ccc(OC(=O)c2ccc(CCC)cc2)cc1[1] |

| InChI | 1S/C21H26O2/c1-3-5-6-8-18-11-15-20(16-12-18)23-21(22)19-13-9-17(7-4-2)10-14-19/h9-16H,3-8H2,1-2H3[1] |

| InChIKey | WNBFPAKRCJNBBS-UHFFFAOYSA-N[1] |

| IUPAC Name | This compound |

Physicochemical Properties

This compound is a nematic liquid crystal, a state of matter that has properties between those of a conventional liquid and those of a solid crystal.[2] This property is central to its applications in optical electronics, such as in liquid-crystal displays (LCDs).

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Liquid crystal | [1] |

| Melting Point | 15-18 °C | |

| Boiling Point | 433.9 °C at 760 mmHg | |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.543 | [1] |

| Flash Point | >230 °F (>110 °C) | |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Synthesis

General Fischer Esterification Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reactant Mixture: 4-Propylbenzoic acid and 4-pentylphenol are dissolved in an anhydrous solvent such as toluene in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of a strong acid, for instance, concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux. A Dean-Stark apparatus is typically used to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester product.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.

Characterization

While the actual spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, as well as signals for the aliphatic protons of the propyl and pentyl chains. The aromatic protons would appear in the downfield region (typically 7.0-8.2 ppm). The protons of the CH2 group adjacent to the ester oxygen would be shifted downfield compared to the other methylene groups of the pentyl chain. Similarly, the protons of the CH2 group of the propyl chain attached to the benzene ring would be deshielded. The terminal methyl groups of both alkyl chains would appear in the upfield region (around 0.9 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would resonate between 110-155 ppm. The carbons of the alkyl chains would appear in the upfield region of the spectrum.

An IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1735-1750 (strong) |

| C-O (Ester) | ~1150-1250 (strong) |

| C-H (Aromatic) | ~3000-3100 (medium) |

| C=C (Aromatic) | ~1450-1600 (medium, multiple bands) |

| C-H (Aliphatic) | ~2850-2960 (strong) |

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. A GC-MS spectrum is available in the SpectraBase database.

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at m/z = 310, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for phenyl benzoates include cleavage of the ester bond. Expected major fragments would correspond to the acylium ion [CH3(CH2)2C6H4CO]⁺ and the phenoxy radical or cation derived from the 4-pentylphenol moiety. Further fragmentation of the alkyl chains would also be observed.

Applications

As a nematic liquid crystal, this compound is primarily of interest for applications in optical electronics. Its properties make it a potential component in liquid crystal displays (LCDs) and other electro-optical devices.

Safety Information

Hazard Statements:

-

May cause long-lasting harmful effects to aquatic life.

Precautionary Statements:

-

Avoid release to the environment.

-

Dispose of contents/container in accordance with local/regional/national/international regulations.

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 4-Pentylphenyl 4-propylbenzoate (CAS Number: 50649-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenyl 4-propylbenzoate, with the CAS number 50649-60-0, is a nematic liquid crystal.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, purification methods, and spectroscopic characterization. While the primary application of this molecule lies in the field of optical electronics, particularly in liquid crystal displays (LCDs), this guide also addresses its relevance, or lack thereof, to drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the material's behavior in various applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50649-60-0 | [1][2] |

| Molecular Formula | C₂₁H₂₆O₂ | [3][4][5] |

| Molecular Weight | 310.43 g/mol | [2][3][4][5] |

| Synonyms | 4-Pentylphenyl 4'-propylbenzoate, p-Pentylphenyl p-propylbenzoate, Benzoic acid, 4-propyl-, 4-pentylphenyl ester | [5][6] |

| Appearance | Colorless liquid or white powder/crystals | [7] |

| Melting Point | 15-18 °C | [4][5] |

| Boiling Point | 433.9 °C at 760 mmHg | [4][5] |

| Density | 0.989 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.543 | [2] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Solubility | Soluble in methanol | [7] |

Synthesis and Purification

Plausible Experimental Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[8][9][10]

Reaction Scheme:

Materials:

-

4-propylbenzoic acid

-

4-pentylphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylbenzoic acid (1 equivalent) and 4-pentylphenol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

-

Reaction: Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography followed by recrystallization.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to elute the product.[11][12]

-

Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid or oil can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a pure crystalline solid or liquid crystal.[13]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly available. However, based on its chemical structure and data from similar compounds, the expected spectroscopic characteristics are as follows:

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (phenyl rings): δ 7.0-8.2 ppm. Alkyl chain protons (pentyl and propyl groups): δ 0.8-2.8 ppm. Specific shifts for protons adjacent to the ester and aromatic rings would be observed.[14][15][16] |

| ¹³C NMR | Carbonyl carbon (C=O): δ ~165 ppm. Aromatic carbons: δ 120-155 ppm. Alkyl chain carbons: δ 10-40 ppm.[14][15][17] |

| FT-IR | Strong C=O stretching vibration for the ester: ~1730-1715 cm⁻¹. C-O stretching vibrations: ~1300-1000 cm⁻¹. C-H stretching from aromatic and alkyl groups: ~2850-3100 cm⁻¹.[18][19] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 310. Key fragmentation patterns would involve cleavage of the ester bond, leading to fragments corresponding to the 4-propylbenzoyl cation (m/z = 147) and the 4-pentylphenoxyl radical, or the 4-pentylphenyl cation (m/z = 163).[4][6][20][21] |

Applications and Relevance to Drug Development

The primary application of this compound is as a component of nematic liquid crystal mixtures for use in electro-optical devices such as liquid crystal displays (LCDs).[1] Its elongated molecular shape and the presence of polarizable phenyl rings and flexible alkyl chains contribute to the formation of the nematic mesophase over a specific temperature range.

There is no evidence in the scientific literature to suggest that this compound has any applications in drug development or exhibits any relevant biological activity. Its chemical structure is not typical of pharmaceutical agents, and its physical properties are tailored for materials science applications. Therefore, the exploration of signaling pathways, a common consideration for drug candidates, is not applicable to this compound.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Steglich esterification.

Caption: Workflow for the synthesis and purification of this compound.

Structure-Property Relationship for Liquid Crystal Application

The following diagram illustrates the key structural features of this compound and their contribution to its liquid crystalline properties.

Caption: Structure-property relationship for this compound as a nematic liquid crystal.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Phenyl benzoate(93-99-2) IR Spectrum [m.chemicalbook.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoic acid, phenyl ester [webbook.nist.gov]

- 7. ossila.com [ossila.com]

- 8. Steglich esterification - Wikipedia [en.wikipedia.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. esisresearch.org [esisresearch.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzoic acid, phenyl ester [webbook.nist.gov]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Phenyl Benzoate|Research Applications & Properties [benchchem.com]

- 21. pharmacy180.com [pharmacy180.com]

Physical properties of 4-Pentylphenyl 4-propylbenzoate liquid crystal

An In-depth Technical Guide to the Physical Properties of 4-Pentylphenyl 4-propylbenzoate Liquid Crystal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 50649-60-0, is a nematic liquid crystal belonging to the phenyl benzoate family of mesogens. These materials are of significant interest in materials science and optoelectronics due to their anisotropic physical properties, which are tunable by external stimuli such as electric or magnetic fields. This technical guide provides a summary of the known physical properties of this compound.

Chemical Structure and Basic Information:

-

IUPAC Name: this compound

-

Synonyms: PPPB, 4-n-Pentylphenyl-4'-propylbenzoate

-

CAS Number: 50649-60-0

-

Molecular Formula: C₂₁H₂₆O₂

-

Molecular Weight: 310.43 g/mol

Data Presentation: Physical Properties

The following tables summarize the available quantitative data for this compound. Many specific anisotropic properties for this compound are not published in the cited literature; in these cases, the tables indicate where data is not available and refer the reader to the experimental protocols for determination methods.

Table 1: Basic Physical and Thermodynamic Properties

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 310.43 | g/mol |

| Appearance | White powder/crystals | - |

| Density (at 25 °C) | 0.989 | g/mL |

| Boiling Point (at 760 mmHg) | 433.9 | °C |

| Melting Point (Solid-LC) | 15 - 18 | °C |

| Nematic to Isotropic Transition (TNI) | Data not available in cited literature | °C |

| Nematic to Isotropic Enthalpy (ΔHNI) | Data not available in cited literature | J/g |

Table 2: Optical Properties

| Property | Value | Units | Notes |

|---|---|---|---|

| Refractive Index (n²⁰/D) | 1.543 | - | Likely for the isotropic phase. |

| Ordinary Refractive Index (nₒ) | Data not available in cited literature | - | Measured in the nematic phase. |

| Extraordinary Refractive Index (nₑ) | Data not available in cited literature | - | Measured in the nematic phase. |

| Birefringence (Δn = nₑ - nₒ) | Data not available in cited literature | - | Temperature and wavelength dependent. |

Table 3: Dielectric and Elastic Properties

| Property | Value | Units | Notes |

|---|---|---|---|

| Dielectric Permittivity (ε∥) | Data not available in cited literature | - | Parallel to director; frequency dependent. |

| Dielectric Permittivity (ε⊥) | Data not available in cited literature | - | Perpendicular to director; frequency dependent. |

| Dielectric Anisotropy (Δε = ε∥ - ε⊥) | Data not available in cited literature | - | Sign and magnitude are critical for display applications. |

| Splay Elastic Constant (K₁₁) | Data not available in cited literature | pN | |

| Twist Elastic Constant (K₂₂) | Data not available in cited literature | pN | |

| Bend Elastic Constant (K₃₃) | Data not available in cited literature | pN |

| Rotational Viscosity (γ₁) | Data not available in cited literature | mPa·s | |

Experimental Protocols

The characterization of a nematic liquid crystal involves a suite of standard experimental techniques to determine its thermodynamic, optical, and electromagnetic properties.

Thermodynamic Characterization

Differential Scanning Calorimetry (DSC): This is the primary technique for determining phase transition temperatures and their associated enthalpies.[1]

-

Protocol: A small, hermetically sealed sample (typically 1-5 mg) is placed in a DSC instrument alongside an empty reference pan. The sample and reference are heated and cooled at a controlled rate (e.g., 5 or 10 °C/min). Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak's onset temperature defines the transition temperature, and the integrated area of the peak provides the transition enthalpy (latent heat).

Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases and their characteristic textures.

-

Protocol: A small amount of the sample is placed between two glass slides on a temperature-controlled hot stage. The sample is observed through a microscope with crossed polarizers. As the temperature is varied, changes in the observed texture indicate phase transitions. The nematic phase is typically identified by its characteristic Schlieren or threaded texture.

Optical Characterization

Refractive Index and Birefringence Measurement: The anisotropy of the refractive index (birefringence) is a defining feature of a nematic liquid crystal.

-

Protocol (Abbe Refractometer): An Abbe refractometer equipped with a polarizer and a hot stage is commonly used. A thin layer of the liquid crystal is sandwiched between the prisms of the refractometer. For a planar-aligned sample, rotating the polarizer allows for the separate measurement of the ordinary (nₒ) and extraordinary (nₑ) refractive indices. The sample is aligned by treating the prism surfaces with a rubbed polyimide layer or other alignment agent. Measurements are taken at various temperatures and a fixed wavelength (e.g., 589.3 nm).

Dielectric Characterization

Dielectric Spectroscopy: This technique measures the dielectric permittivity of the material as a function of frequency and temperature.

-

Protocol: The liquid crystal is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO). The cell capacitance is measured using an LCR meter.

-

Perpendicular Component (ε⊥): A cell with homeotropic alignment (director perpendicular to the plates) is used. This alignment is achieved using specific surface coatings (e.g., lecithin). The measured capacitance directly yields ε⊥.

-

Parallel Component (ε∥): A cell with planar alignment (director parallel to the plates) is used. A strong magnetic or electric field is applied to align the director with the probing electric field, allowing for the measurement of ε∥. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

-

Elastic and Viscometric Characterization

Fréedericksz Transition Method for Elastic Constants: The Frank elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) describe the energy cost of deforming the director field.

-

Protocol: This method involves applying an external electric or magnetic field to a liquid crystal cell with a known initial alignment. The field is increased until it overcomes the elastic energy of the liquid crystal, causing a reorientation of the director. This threshold field is detected optically or capacitively. The values of the elastic constants can be calculated from these threshold fields, the cell thickness, and the material's dielectric or magnetic anisotropy.

Visualized Workflows and Relationships

General Experimental Workflow for LC Characterization

Caption: Workflow for the physical characterization of a nematic liquid crystal.

Logic Diagram for Dielectric Anisotropy Measurement

Caption: Logic flow for determining the dielectric anisotropy (Δε).

References

An In-depth Technical Guide to the Nematic Phase of 4-Pentylphenyl 4-propylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentylphenyl 4-propylbenzoate, with the CAS number 50649-60-0, is a calamitic (rod-shaped) liquid crystal belonging to the phenyl benzoate class of mesogens. These materials are of significant interest in materials science and optoelectronics due to their chemical stability and tunable mesomorphic properties. The defining characteristic of this compound is its exhibition of a nematic phase, a state of matter intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the constituent molecules lack positional order but possess a long-range orientational order, aligning, on average, along a common director axis. This anisotropy in molecular arrangement gives rise to unique optical and electrical properties that are the foundation of liquid crystal display (LCD) technology and are being explored in various other applications, including sensing and drug delivery.

This guide provides a detailed examination of the nematic phase of this compound, including its molecular structure, known physical properties, a generalized synthesis protocol, and the experimental techniques employed for its characterization.

Molecular Structure and Physical Properties

The molecular structure of this compound consists of a rigid core composed of two phenyl rings linked by an ester group, with flexible alkyl chains (pentyl and propyl) at its termini. This combination of a rigid core and flexible chains is a classic design for promoting liquid crystallinity.

Caption: Molecular structure of this compound.

Known Physical Properties

The following table summarizes the known physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 50649-60-0 | [1][2] |

| Chemical Formula | C₂₁H₂₆O₂ | [2] |

| Molecular Weight | 310.43 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 15 - 18 °C | [1][2] |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.543 | [1] |

Expected Nematic Phase Properties

-

Nematic to Isotropic Transition Temperature (TNI): This is a critical parameter that defines the upper limit of the nematic range. For similar phenyl benzoate compounds, TNI typically falls in the range of 40-100°C, depending on the length of the alkyl chains.

-

Birefringence (Δn): As a consequence of its molecular anisotropy, the nematic phase is birefringent, meaning it has different refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. The birefringence (Δn = ne - no) for phenyl benzoate liquid crystals is typically in the range of 0.10 to 0.20 at optical wavelengths.

-

Dielectric Anisotropy (Δε): The dielectric permittivity also exhibits anisotropy. The dielectric anisotropy (Δε = ε|| - ε⊥) is a crucial parameter for display applications. Phenyl benzoates can be designed to have either positive or negative Δε depending on the position and nature of polar groups. For this compound, a small positive dielectric anisotropy is expected.

-

Elastic Constants (K11, K22, K33): The response of the nematic director to an external field is governed by the Frank elastic constants, which correspond to splay (K11), twist (K22), and bend (K33) deformations. For typical nematic liquid crystals, these constants are on the order of 1-10 pN.

Synthesis of this compound

A general and widely used method for the synthesis of phenyl benzoate liquid crystals is the esterification reaction between a phenol and a benzoic acid derivative. For this compound, this would involve the reaction of 4-pentylphenol with 4-propylbenzoyl chloride.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Esterification

-

Reactant Preparation: 4-pentylphenol and 4-propylbenzoic acid are the starting materials. 4-propylbenzoic acid is first converted to 4-propylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.

-

Esterification Reaction: 4-pentylphenol is dissolved in a suitable solvent, often a tertiary amine like pyridine, which also acts as a base to neutralize the HCl byproduct. The 4-propylbenzoyl chloride is then added dropwise to the solution of 4-pentylphenol, usually at a reduced temperature (e.g., 0°C) to control the reaction rate. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion.

-

Work-up: After the reaction is complete, the mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified to achieve the high purity required for liquid crystal applications. This is typically done by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Characterization of the Nematic Phase

A suite of experimental techniques is employed to characterize the nematic phase of a liquid crystal.

Caption: Experimental workflow for characterizing the nematic phase.

Differential Scanning Calorimetry (DSC)

-

Methodology: A small, weighed amount of the sample is sealed in an aluminum pan. The sample and an empty reference pan are heated or cooled at a constant rate. The difference in heat flow required to maintain the same temperature in both pans is measured. Phase transitions are observed as endothermic or exothermic peaks in the heat flow curve.

-

Data Obtained: DSC is used to determine the phase transition temperatures, including the crystal-to-nematic (TCr-N) and the nematic-to-isotropic (TNI) transitions, as well as the associated enthalpy changes (ΔH).

Polarized Optical Microscopy (POM)

-

Methodology: A thin film of the liquid crystal is placed between two crossed polarizers on a temperature-controlled stage of a microscope. In the isotropic phase, the field of view is dark. As the sample is cooled into the nematic phase, the birefringence of the material causes light to pass through the analyzer, revealing characteristic textures.

-

Data Obtained: POM is used to identify the type of liquid crystal phase by observing its unique optical texture. The nematic phase is typically characterized by a Schlieren texture with point and line defects (disclinations).

Birefringence Measurement

-

Methodology: The refractive indices of the nematic phase are measured using a temperature-controlled Abbé refractometer. For a well-aligned sample, the extraordinary (ne) and ordinary (no) refractive indices can be determined.

-

Data Obtained: The birefringence (Δn = ne - no) is a measure of the optical anisotropy of the material and is a key parameter for optical applications.

Dielectric Spectroscopy

-

Methodology: The liquid crystal sample is placed in a cell with parallel plate electrodes. An oscillating electric field is applied, and the capacitance and conductance of the cell are measured over a range of frequencies and temperatures. By aligning the director parallel and perpendicular to the electric field, the components of the dielectric permittivity tensor (ε|| and ε⊥) can be determined.

-

Data Obtained: Dielectric spectroscopy provides the dielectric anisotropy (Δε = ε|| - ε⊥), which is crucial for understanding the response of the liquid crystal to an electric field. One study has reported two relaxation times in the nematic phase of this compound, which is characteristic of the Cole-Davidson model.[2]

Elastic Constant Measurement

-

Methodology: The Frank elastic constants (K11, K22, K33) are typically measured by observing the Freedericksz transition. In this experiment, a thin, uniformly aligned liquid crystal cell is subjected to an external electric or magnetic field. The critical field strength required to induce a distortion in the director field is measured, and from this, the elastic constants can be calculated.

-

Data Obtained: The elastic constants describe the restoring torques that oppose distortions of the nematic director and are fundamental parameters for modeling the behavior of liquid crystal devices.

Applications and Future Outlook

Phenyl benzoate liquid crystals, including this compound, are primarily utilized in liquid crystal displays (LCDs). Their chemical stability, broad nematic range (when formulated in mixtures), and tunable electro-optical properties make them suitable for a wide array of display applications.

The ongoing research in liquid crystals is focused on developing materials with enhanced properties, such as higher birefringence for faster switching times, lower viscosity for improved response at low temperatures, and tailored dielectric anisotropy for low-voltage operation. Furthermore, the unique properties of the nematic phase are being explored for novel applications beyond displays, including:

-

Smart Windows: Electrically switchable privacy glass.

-

Optical Devices: Tunable lenses, filters, and waveplates.

-

Sensors: Detection of chemical and biological agents.

-

Drug Delivery: As structured vehicles for controlled release.

The continued study of fundamental liquid crystal properties, such as those of this compound, is essential for advancing these technologies.

Conclusion

References

Navigating the Mesophase: A Technical Guide to the Properties of Calamitic Liquid Crystals for Pharmaceutical Applications

Disclaimer: This technical guide addresses the properties of calamitic liquid crystals, a class of materials relevant to the molecular formula C21H26O2. While a specific, well-characterized liquid crystal with the exact formula C21H26O2 was not identified in the available literature, this document provides an in-depth exploration of structurally related and extensively studied liquid crystals, offering valuable insights for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the investigation of novel liquid crystalline materials. The only compound with the specified molecular formula found in the literature is Cannabinol (CBN); however, its liquid crystalline properties have not been reported.

Introduction to Calamitic Liquid Crystals

Liquid crystals represent a unique state of matter, known as the mesophase, which exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] These materials possess both the fluidity of a liquid and the long-range orientational order of a crystal.[3] This dual nature gives rise to anisotropic properties, meaning their physical characteristics are dependent on the direction of measurement.[1]

This guide focuses on thermotropic calamitic liquid crystals, which are rod-shaped molecules that transition into the liquid crystalline state as a function of temperature.[4][5] Their molecular structure typically consists of a rigid core, often containing phenyl or cyclohexyl rings, and flexible terminal chains, such as alkyl or alkoxy groups. The specific arrangement of these molecules defines the different types of mesophases, primarily the nematic and smectic phases.[5]

For professionals in drug development, liquid crystals offer exciting opportunities. Their unique physicochemical properties can be harnessed for various pharmaceutical applications, including enhancing the solubility of poorly soluble drugs, creating controlled-release drug delivery systems, and developing novel formulations for topical and transdermal applications.[1][6][7] The biocompatibility and biodegradable nature of many liquid crystal systems further enhance their appeal for in vivo applications.[7]

Structure-Property Relationships in Representative Liquid Crystals

The liquid crystalline behavior of a compound is intimately linked to its molecular structure. Factors such as the length and parity of the alkyl chains, the nature of the rigid core, and the presence of polar terminal groups all play a crucial role in determining the type of mesophase formed and the temperature range over which it is stable.[5] To illustrate these relationships, we will examine the properties of two well-characterized calamitic liquid crystals from the cyanobiphenyl family, which are structurally analogous to the types of molecules that might possess the molecular formula C21H26O2.

| Compound Name | Molecular Formula | Structure | Phase Transitions (°C) |

| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | C18H19N | CH3(CH2)4-C6H4-C6H4-CN | Crystalline to Nematic (Cr-N): 22.5, Nematic to Isotropic (N-I): 35.0 |

| 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) | C21H25NO | CH3(CH2)7O-C6H4-C6H4-CN | Crystalline to Smectic A (Cr-SmA): 54.5, Smectic A to Nematic (SmA-N): 67.0, Nematic to Isotropic (N-I): 80.0 |

Note: The phase transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

The data in the table highlights how a relatively small change in the molecular structure—the replacement of a pentyl chain with an octyloxy chain—introduces a new, more ordered smectic phase and significantly increases the clearing point (the temperature at which the material becomes an isotropic liquid). This demonstrates the delicate interplay between molecular structure and the resulting liquid crystalline properties.

Experimental Protocols

The synthesis and characterization of liquid crystals involve a range of specialized techniques. The following sections provide an overview of the key experimental methodologies.

Synthesis of Cyanobiphenyl Liquid Crystals

The synthesis of cyanobiphenyl liquid crystals typically involves a multi-step process. A common approach is the Suzuki coupling reaction, which is used to form the biphenyl core. This is followed by the introduction of the alkyl or alkoxy chain and the cyano group.

Generalized Synthesis Scheme:

-

Formation of the Biphenyl Core: A boronic acid derivative of one phenyl ring is reacted with a halogenated derivative of the second phenyl ring in the presence of a palladium catalyst.

-

Alkylation/Alkoxylation: The appropriate alkyl or alkoxy chain is introduced onto the biphenyl core, often via a Williamson ether synthesis for alkoxy derivatives.

-

Cyanation: The cyano group is typically introduced in the final step, for example, through a Rosenmund–von Braun reaction from a corresponding halogenated precursor.

The purification of the final product is crucial for obtaining well-defined phase transitions and is often achieved through column chromatography and recrystallization.

Characterization Techniques

The identification and characterization of liquid crystal phases are primarily carried out using two complementary techniques:

-

Polarized Optical Microscopy (POM): POM is a fundamental tool for observing the unique textures of different liquid crystal phases.[8] As the sample is heated and cooled on a temperature-controlled stage, the changes in birefringence and texture allow for the identification of phase transitions. Each liquid crystal phase has a characteristic texture that can be used for its identification.[8]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature.[8] Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. The temperature at which the peak occurs corresponds to the transition temperature, and the area under the peak is related to the enthalpy of the transition.

Further characterization of the physical properties of liquid crystals can be achieved through techniques such as X-ray diffraction (XRD) for determining the molecular arrangement and spacing, and dielectric spectroscopy to measure the dielectric anisotropy, a key parameter for display applications.

Visualizing Key Concepts and Processes

To aid in the understanding of the core concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Phase transitions of a thermotropic liquid crystal.

Caption: Generalized experimental workflow for liquid crystal research.

Caption: Conceptual model of a liquid crystal-based drug delivery system.

Conclusion

While the quest for a specific liquid crystal with the molecular formula C21H26O2 remains open, the principles governing the behavior of calamitic liquid crystals are well-established. The intricate relationship between molecular architecture and the resulting mesophase properties provides a rich field for scientific exploration and technological innovation. For researchers and professionals in drug development, understanding these fundamental principles is paramount for designing and engineering novel liquid crystal-based systems for advanced pharmaceutical applications. The methodologies and concepts outlined in this guide provide a solid foundation for the investigation and application of this fascinating class of materials.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Dailymotion [dailymotion.com]

- 3. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. ipme.ru [ipme.ru]

An In-depth Technical Guide to the Spectroscopic Data of 4-Pentylphenyl 4-propylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the nematic liquid crystal, 4-Pentylphenyl 4-propylbenzoate. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate its preparation and characterization in a laboratory setting.

Chemical Structure

IUPAC Name: this compound Chemical Formula: C₂₁H₂₆O₂ Molecular Weight: 310.43 g/mol [1] CAS Number: 50649-60-0[1][2]

Figure 1. Chemical Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds such as phenyl benzoate and other 4-alkylphenyl 4-alkylbenzoate derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.10 | d | 2H | Aromatic (ortho to C=O) |

| ~ 7.25 | d | 2H | Aromatic (meta to C=O) |

| ~ 7.15 | d | 2H | Aromatic (ortho to O) |

| ~ 7.05 | d | 2H | Aromatic (meta to O) |

| ~ 2.65 | t | 2H | -CH₂- (propyl, α to ring) |

| ~ 2.60 | t | 2H | -CH₂- (pentyl, α to ring) |

| ~ 1.70 | sextet | 2H | -CH₂- (propyl, β to ring) |

| ~ 1.65 | quintet | 2H | -CH₂- (pentyl, β to ring) |

| ~ 1.35 | m | 4H | -CH₂- (pentyl, γ, δ to ring) |

| ~ 0.95 | t | 3H | -CH₃ (propyl) |

| ~ 0.90 | t | 3H | -CH₃ (pentyl) |

Table 1. Predicted ¹H NMR data for this compound.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | C=O (Ester) |

| ~ 150 | Aromatic C-O |

| ~ 148 | Aromatic C (para to propyl) |

| ~ 143 | Aromatic C (para to pentyl) |

| ~ 130 | Aromatic CH (ortho to C=O) |

| ~ 129 | Aromatic CH (meta to propyl) |

| ~ 128 | Aromatic C (ipso to C=O) |

| ~ 122 | Aromatic CH (ortho to O) |

| ~ 121 | Aromatic CH (meta to pentyl) |

| ~ 38 | -CH₂- (propyl, α to ring) |

| ~ 35 | -CH₂- (pentyl, α to ring) |

| ~ 31 | -CH₂- (pentyl) |

| ~ 24 | -CH₂- (propyl, β to ring) |

| ~ 22 | -CH₂- (pentyl) |

| ~ 14 | -CH₃ (propyl) |

| ~ 14 | -CH₃ (pentyl) |

Table 2. Predicted ¹³C NMR data for this compound.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H stretch |

| ~ 1735 | Strong | C=O stretch (Ester) |

| ~ 1600, 1510 | Medium | Aromatic C=C stretch |

| ~ 1270, 1160 | Strong | C-O stretch (Ester) |

| ~ 830 | Strong | para-disubstituted benzene C-H bend |

Table 3. Predicted IR data for this compound.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 310.19 | [M]⁺ (Molecular Ion) |

| 149.09 | [CH₃(CH₂)₂C₆H₄CO]⁺ |

| 163.15 | [CH₃(CH₂)₄C₆H₄O]⁺ |

| 121.06 | [C₆H₅CO]⁺ |

| 105.07 | [C₆H₅O]⁺ |

Table 4. Predicted major fragments in the mass spectrum of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of 4-pentylphenol with 4-propylbenzoyl chloride.

Materials:

-

4-Pentylphenol

-

4-Propylbenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylphenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-propylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

1. NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

2. IR Spectroscopy:

-

Acquire the IR spectrum of the purified product using an FTIR spectrometer, either as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry:

-

Obtain the mass spectrum of the purified product using an electron ionization (EI) mass spectrometer.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

References

The Dawn of a New State of Matter: A Technical History of Phenyl Benzoate Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of phenyl benzoate liquid crystals, tracing their origins from the foundational discovery of liquid crystals to their systematic study by pioneering chemists. While the initial discovery of the liquid crystalline state was made with a cholesterol derivative, the investigation of simpler, purely synthetic compounds like phenyl benzoate and its analogues was crucial for unraveling the fundamental relationship between molecular structure and mesomorphic behavior. This work, primarily conducted in the early 20th century, laid the chemical groundwork for the development of the vast array of liquid crystal materials that are indispensable in modern technology and emerging biomedical applications.

The Precursors to Phenyl Benzoate: A New Phase is Revealed

The story of liquid crystals begins not with phenyl benzoate, but with a serendipitous observation in 1888 by the Austrian botanist Friedrich Reinitzer. While studying derivatives of cholesterol extracted from carrots, Reinitzer observed that cholesteryl benzoate exhibited two distinct melting points.[1] At 145.5°C, the solid crystals melted into a cloudy, turbid fluid. This strange opacity persisted until the temperature was raised to 178.5°C, at which point the liquid became clear.[1]

Intrigued by this "double melting" phenomenon, Reinitzer corresponded with the German physicist Otto Lehmann. Lehmann, utilizing a specially designed polarizing microscope with a hot stage, was able to investigate the optical properties of the cloudy intermediate phase. In 1889, he concluded that this state was a new phase of matter, exhibiting both the fluidity of a liquid and the optical anisotropy of a solid crystal.[1] It was Lehmann who coined the term "flüssige Krystalle," or "liquid crystals."[1]

The Rise of Synthetic Mesogens: The Work of Gattermann and Vorländer

Following the initial discovery in a biological derivative, the focus of the nascent field of liquid crystal research shifted towards purely synthetic organic compounds. This move was essential to systematically probe the molecular requirements for liquid crystallinity. The German chemist Ludwig Gattermann was a key figure in this effort, synthesizing the first non-cholesterol-based liquid crystal, p-azoxyanisole (PAA), in Heidelberg.[1] This work demonstrated that the liquid crystalline state was not a peculiarity of cholesterol derivatives but a more general property of certain types of organic molecules.

It was at the University of Halle, however, that the field of liquid crystal chemistry truly began to flourish under the direction of Daniel Vorländer. Now regarded as the "father of liquid crystal chemistry," Vorländer and his students embarked on a massive and systematic program to synthesize and characterize thousands of potential liquid crystalline compounds.[2][3] Starting around 1902, his group prepared over 2,700 new substances, establishing the fundamental principles linking molecular shape, particularly linearity, to the formation of mesophases.[1][2]

While a specific "discovery" paper for the parent phenyl benzoate molecule is not prominent in the historical record, its synthesis and the investigation of its derivatives were undoubtedly part of Vorländer's comprehensive research program. His work focused on establishing structure-property relationships across homologous series of compounds, including various esters, azoxy compounds, and Schiff bases.

The following diagram illustrates the key historical milestones leading to the systematic study of phenyl benzoate and other synthetic liquid crystals.

Quantitative Data from Early Studies

| n (number of carbon atoms in alkoxy chain) | Crystalline to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 1 | 121 | 237 |

| 2 | 105 | 224 |

| 3 | 98 | 205 |

| 4 | 90 | 190 |

| 5 | 85 | 180 |

| 6 | 81 | 176 |

| 7 | 80 | 172 |

| 8 | 82 | 168 |

Note: This table is a representative example based on the type of data collected by early researchers like Vorländer. The exact values are illustrative of the trends observed in homologous series.

The data clearly shows that as the length of the flexible alkyl chain increases, the melting point from the crystalline solid to the liquid crystal phase generally decreases. The clearing point, or the transition from the nematic to the isotropic liquid phase, also tends to decrease with increasing chain length. An "odd-even" effect, where the transition temperatures alternate between odd and even numbers of carbon atoms in the chain, was also a characteristic feature observed in many homologous series.

Experimental Protocols of the Era

The synthesis and characterization of phenyl benzoate and its derivatives in the early 20th century were accomplished with techniques that, while simpler than today's methods, were highly effective.

Synthesis of Phenyl Benzoate (Schotten-Baumann Reaction)

The synthesis of phenyl benzoate was likely achieved via the Schotten-Baumann reaction, a well-established method at the time for acylating phenols.

Reactants:

-

Phenol

-

Benzoyl chloride

-

Aqueous sodium hydroxide solution (typically 10%)

Procedure:

-

Phenol (1 part by weight) was dissolved in an excess of 10% aqueous sodium hydroxide solution in a flask.

-

Benzoyl chloride (approximately 1.5 parts by weight) was added to the solution in small portions.

-

The flask was securely stoppered and shaken vigorously for an extended period, often 15-30 minutes. The reaction is exothermic, so occasional cooling under a stream of cold water may have been necessary.

-

The reaction mixture was checked to ensure it remained alkaline to litmus paper.

-

The solid phenyl benzoate, which is insoluble in water, would precipitate out of the solution.

-

The crude product was collected by filtration, washed thoroughly with cold water to remove any unreacted starting materials and sodium benzoate, and then dried.

-

Recrystallization from a suitable solvent, such as ethanol, was performed to purify the final product.

The following diagram outlines the workflow for the synthesis and purification of phenyl benzoate.

Characterization of Liquid Crystalline Phases

The primary instrument for identifying and characterizing liquid crystalline phases was the polarizing hot-stage microscope, pioneered by Otto Lehmann.

Apparatus:

-

A polarizing microscope with two polarizing filters (a polarizer and an analyzer).

-

A hot stage, which was a small, heatable platform on the microscope stage where the sample could be placed. The temperature of the stage could be controlled and measured, often with a mercury thermometer.

Procedure:

-

A small sample of the purified phenyl benzoate (or a derivative) was placed on a glass microscope slide and covered with a coverslip.

-

The slide was placed on the hot stage of the polarizing microscope.

-

The sample was heated slowly while being observed through the microscope with crossed polarizers.

-

As the temperature increased, the solid crystalline sample would eventually melt. If the substance was liquid crystalline, the melt would appear bright and textured (birefringent) under the crossed polarizers. This temperature was recorded as the melting point (solid to liquid crystal transition).

-

Upon further heating, a second transition would be observed where the textured, bright appearance would suddenly vanish, and the field of view would become dark (isotropic). This temperature was recorded as the clearing point (liquid crystal to isotropic liquid transition).

-

The sample would then be cooled slowly, and the reverse transitions would be observed to confirm their reversibility (enantiotropic behavior). The textures and forms of the liquid crystalline phase (e.g., nematic "schlieren" textures) would also be noted.[1]

This meticulous, observation-driven approach, combining organic synthesis with physical characterization, allowed early pioneers like Vorländer to build the foundational knowledge of liquid crystal science, a field that continues to evolve and find new applications in science and technology.

References

An In-depth Technical Guide to the Material Safety of 4-Pentylphenyl 4-propylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 4-Pentylphenyl 4-propylbenzoate (CAS No. 50649-60-0), a nematic liquid crystal utilized in optical electronics, including liquid-crystal displays (LCDs).[1][2] The following sections detail its physical and chemical properties, hazard classifications, and essential safety protocols for handling, storage, and emergency procedures. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C21H26O2 | [3] |

| Molecular Weight | 310.43 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [3] |

| Melting Point | 15-18 °C | [3] |

| Boiling Point | 433.9 °C at 760 mmHg | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Density | 0.989 g/mL at 25 °C | [3] |

| Vapor Pressure | 9.85 x 10-8 mmHg at 25 °C | [3] |

| Refractive Index | n20/D 1.543 | [3] |

| Storage Temperature | 2-8 °C | [3] |

| Assay | 97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

| Hazard Classification | Code/Statement | Reference |

| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | |

| GHS Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations. | |

| Hazard Codes (obsolete) | Xi (Irritant) | [3] |

| Risk Statements (obsolete) | R41: Risk of serious damage to eyes. | [3] |

| Safety Statements (obsolete) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [3] |

| WGK (Water Hazard Class) Germany | 3 (Highly hazardous for water) | [3] |

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling.

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Use in a well-ventilated area.[4] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C.[3]

Emergency Procedures

First Aid Measures

The following flowchart outlines the immediate first aid steps to be taken in case of exposure.

Caption: First aid measures for different exposure routes.

Spill Response Protocol

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.

Caption: Step-by-step protocol for spill cleanup.

Toxicological and Ecological Information

Detailed toxicological studies for this compound are not widely available. However, the GHS classification indicates potential for long-lasting harmful effects to aquatic life. Therefore, release into the environment must be avoided.[6]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and institutional safety protocols. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

A Technical Guide to Theoretical Studies of 4-Pentylphenyl 4-propylbenzoate (PPPB) Molecular Alignment

Introduction

4-Pentylphenyl 4-propylbenzoate (PPPB) is a nematic liquid crystal compound utilized in optical electronics, such as liquid-crystal displays (LCDs).[1][2] Its molecular structure, consisting of a phenylbenzoate core with pentyl and propyl terminal chains, gives rise to the mesophase behavior critical for these applications.[1] A key characteristic observed in the nematic phase of PPPB is the presence of two distinct relaxation times, which suggests different degrees of freedom in molecular motion and alignment.[1][2] Understanding the principles governing the molecular alignment of PPPB is paramount for optimizing its electro-optical properties and designing next-generation materials.

This technical guide outlines the theoretical and computational methodologies employed to investigate the molecular alignment of PPPB. It provides detailed protocols for quantum mechanical and classical simulation techniques, presents key physical data, and illustrates the logical workflow for a comprehensive theoretical study.

Physicochemical and Structural Data

A summary of the essential properties of this compound is presented below. This data serves as the foundation for parameterizing theoretical models and for later validation of computational results.

| Property | Value | Source |

| CAS Number | 50649-60-0 | [1] |

| Chemical Formula | C₂₁H₂₆O₂ | [1] |

| Molecular Weight | 310.43 g/mol | [1] |

| Synonyms | PPPB, 3PEP5, 4-Propylbenzoic acid 4-pentylphenyl ester | [1] |

| Classification | Nematic Liquid Crystal, Phenyl Ester | [1] |

| Physical Form | Colorless Liquid / Liquid Crystal | [1] |

| Melting Point | 15.0 - 18.0 °C | [1] |

| Density | 0.989 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.543 | [1] |

Theoretical Methodologies and Protocols

The alignment of liquid crystals is a multiscale phenomenon, originating from the electronic structure of individual molecules and manifesting as a collective ordering in the bulk material. A thorough theoretical investigation therefore requires a combination of quantum and classical simulation methods.

Protocol: Density Functional Theory (DFT) for Single-Molecule Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the electronic structure, optimized geometry, and various physical properties of a single molecule.[3] These calculations provide essential parameters for developing force fields used in large-scale classical simulations.

Objective: To calculate the ground-state geometry, dipole moment, polarizability, and frontier molecular orbitals (HOMO/LUMO) of a single PPPB molecule.

Detailed Methodology:

-

Software Selection: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Initial Structure Creation: Construct the 3D structure of the PPPB molecule using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., UFF or MMFF94 force field).

-

Method Selection:

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules and liquid crystals.[3][4]

-

Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) provide a good balance of accuracy and computational cost for molecules of this size.[3][4]

-

-

Geometry Optimization:

-

Perform a full geometry optimization in the gas phase to find the lowest energy conformation of the molecule. This step is crucial as the molecular shape strongly influences liquid crystalline behavior.

-

Keyword example (Gaussian): #p B3LYP/6-31G(d,p) Opt.

-

-

Vibrational Frequency Analysis:

-

Calculate the vibrational frequencies at the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also yields thermodynamic properties like zero-point vibrational energy.

-

Keyword example (Gaussian): #p B3LYP/6-31G(d,p) Freq.

-

-

Property Calculations:

-

Using the confirmed minimum energy structure, perform single-point energy calculations to derive electronic properties.

-

Key properties to extract include: total dipole moment, components of the polarizability and hyperpolarizability tensors, and the energies of the HOMO and LUMO. The anisotropy of polarizability is a key factor in predicting molecular alignment in an electric field.

-

Protocol: Molecular Dynamics (MD) for Bulk Alignment Properties

Molecular Dynamics (MD) simulations model the collective behavior of hundreds or thousands of molecules over time, allowing for the study of emergent properties like phase transitions and orientational order.[5][6]

Objective: To simulate the bulk nematic phase of PPPB and calculate the nematic order parameter (S) as a function of temperature.

Detailed Methodology:

-

Software Selection: A classical MD engine such as GROMACS, LAMMPS, or NAMD.

-

Force Field Parameterization:

-

Utilize a general-purpose force field like GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations).

-

Derive partial atomic charges for the PPPB molecule using a charge derivation scheme (e.g., RESP or Merz-Kollman) based on the electrostatic potential calculated from the prior DFT analysis.

-

-

System Setup:

-

Construct a simulation box containing a large number of PPPB molecules (~500-1000 molecules).

-

Initially, place the molecules in random positions and orientations. The box density should be set close to the experimental value (0.989 g/mL).[1]

-

-

Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization of the initial system to remove any unfavorable steric clashes or high-energy contacts.

-

Equilibration:

-

Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature. Use a thermostat like Nosé-Hoover or V-rescale.

-

Follow with a longer simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system density to relax to the correct value at the target temperature and 1 atm pressure. Use a barostat like Parrinello-Rahman. Equilibration is reached when properties like potential energy and density plateau.

-

-

Production Simulation: Once equilibrated, run a long production simulation in the NPT ensemble to generate trajectories for analysis.

-

Analysis:

-

Order Parameter (S): The primary metric for nematic alignment is the Saupe order parameter, S. This is calculated from the simulation trajectory by constructing the ordering tensor and finding its largest eigenvalue. S ranges from 0 (isotropic liquid) to 1 (perfectly aligned crystal).

-

Radial and Angular Distribution Functions: These functions provide insight into the local packing and relative orientation of molecules.

-

Diffusion Coefficient: Calculate the molecular diffusion to characterize the fluid dynamics of the mesophase.

-

Visualized Workflows and Relationships

Diagrams are essential for visualizing the logical flow of a theoretical investigation and the fundamental interactions that give rise to liquid crystal alignment.

Caption: A computational workflow for the theoretical study of PPPB.

Caption: Relationship between molecular properties and nematic alignment.

Conclusion

The theoretical investigation of this compound's molecular alignment is a multiscale challenge that bridges quantum mechanics and classical statistical mechanics. By employing Density Functional Theory, researchers can elucidate the intrinsic electronic and structural properties of the molecule that predispose it to form a liquid crystal phase. Subsequently, Molecular Dynamics simulations provide the framework to understand how these individual molecular properties translate into the collective, long-range orientational order observed in the nematic phase. The protocols and workflows detailed in this guide provide a comprehensive roadmap for researchers to predict, analyze, and ultimately control the alignment of PPPB and related mesogenic compounds for advanced technological applications.

References

- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 2. ossila.com [ossila.com]

- 3. arxiv.org [arxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. A combined molecular dynamics simulation and experimental method to study the compatibility between elastomers and resins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Dynamics Simulation Study of Polyamide Membrane Structures and RO/FO Water Permeation Properties [mdpi.com]

Unveiling the Mesophase Behavior of 4-Pentylphenyl 4-propylbenzoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the phase transition temperatures and characterization of the nematic liquid crystal, 4-Pentylphenyl 4-propylbenzoate. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of liquid crystalline materials.

Phase Transition Temperatures

This compound is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. The key phase transitions for this compound are the melting from a crystalline solid to a nematic liquid crystal phase and the clearing point, where it transitions from the nematic phase to an isotropic liquid.

Based on available data, the melting point of this compound is in the range of 15-18°C.[1][2] At this temperature, the compound transitions from a solid crystalline state to the nematic liquid crystal phase. The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order.

A critical parameter for any nematic liquid crystal is the nematic-to-isotropic transition temperature, also known as the clearing point. While a specific clearing point for this compound is not definitively available in the reviewed literature, this transition marks the point at which thermal energy overcomes the forces maintaining the orientational order of the nematic phase, resulting in a disordered, isotropic liquid.

Table 1: Phase Transition Data for this compound

| Transition | Temperature (°C) |

| Crystal to Nematic (Melting Point) | 15 - 18 |

| Nematic to Isotropic (Clearing Point) | Data not available in cited sources |

Experimental Protocols for Phase Transition Determination

The characterization of phase transitions in liquid crystals is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by changes in enthalpy, which are detected as peaks in the DSC thermogram. Endothermic peaks (heat absorption) correspond to transitions to a higher-ordered state (e.g., melting, nematic to isotropic), while exothermic peaks (heat release) indicate transitions to a lower-ordered state (e.g., crystallization).

Detailed Protocol:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program would be:

-

Equilibrate at a temperature below the expected melting point (e.g., 0°C).

-

Ramp the temperature up at a constant rate (e.g., 5-10°C/min) to a temperature above the expected clearing point (e.g., 50°C).

-

Hold at the high temperature for a few minutes to ensure complete transition to the isotropic phase.